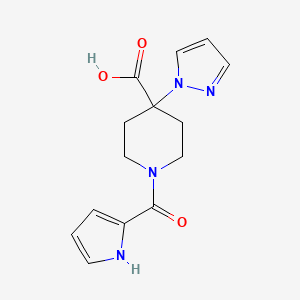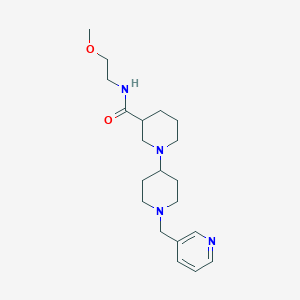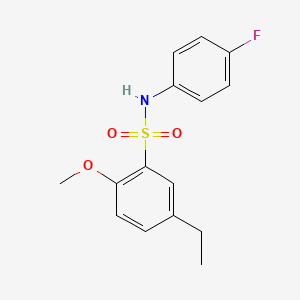
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. P7C3 was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies.
作用機序
The exact mechanism of action of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to work by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a key role in energy metabolism and cell survival. This compound has also been shown to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for energy metabolism and cell survival. This compound has also been shown to increase the number of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
実験室実験の利点と制限
One advantage of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is that it has been shown to be effective in various animal models of neurodegeneration. It is also a relatively small molecule, which makes it easier to synthesize and study compared to larger molecules such as proteins. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
将来の方向性
There are several future directions for research on 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that can be used in clinical settings. Another area of interest is the development of new drug delivery methods to improve the bioavailability and efficacy of this compound. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases.
合成法
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The process has been optimized over the years to increase yields and purity.
科学的研究の応用
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its neuroprotective effects in various animal models. It has been shown to promote the survival of neurons and increase neurogenesis in the hippocampus. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-pyrazol-1-yl-1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(11-3-1-6-15-11)17-9-4-14(5-10-17,13(20)21)18-8-2-7-16-18/h1-3,6-8,15H,4-5,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHFXFACXNWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)

![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)
![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)